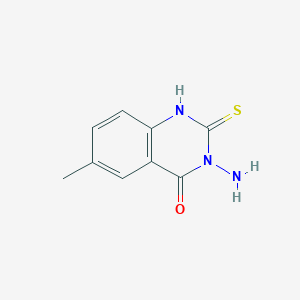

3-amino-6-methyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

Description

Properties

IUPAC Name |

3-amino-6-methyl-2-sulfanylidene-1H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3OS/c1-5-2-3-7-6(4-5)8(13)12(10)9(14)11-7/h2-4H,10H2,1H3,(H,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXSYTOYVAIKJSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=S)N(C2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Anthranilamide and Aldehyde-Based Cyclization

The foundational approach for constructing the dihydroquinazolinone core involves cyclocondensation between anthranilamide derivatives and aldehydes. For 3-amino-6-methyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one, this method requires:

- 6-Methylanthranilamide : Synthesized via amidation of 6-methylanthranilic acid with ammonia or ammonium acetate.

- Thiocarbonyl-Introducing Reagents : Thioacetamide or thiourea derivatives to introduce the thioxo group at position 2.

Mechanistic Pathway :

- Nucleophilic attack of the anthranilamide amine on the aldehyde carbonyl forms a hemiaminal intermediate.

- Dehydration yields a Schiff base, which undergoes intramolecular cyclization to form the quinazolinone ring.

- Subsequent thionation with phosphorus pentasulfide (P$$2$$S$$5$$) or Lawesson’s reagent introduces the thioxo group.

Limitations :

- Low regioselectivity for the 6-methyl substituent.

- Requires harsh conditions (e.g., refluxing toluene, 12–24 h), leading to side reactions.

Multi-Component Reactions (MCRs)

One-Pot Three-Component Synthesis

Modern protocols favor MCRs for their atom economy and efficiency. A representative synthesis involves:

- Isatoic Anhydride : Serves as the anthranilic acid equivalent.

- Ammonium Acetate : Introduces the 3-amino group.

- Methylglyoxal : Provides the 6-methyl substituent via regioselective condensation.

Procedure :

- Isatoic anhydride (1.0 equiv), ammonium acetate (1.2 equiv), and methylglyoxal (1.1 equiv) are combined in acetic acid under reflux.

- After 6 h, the thioxo group is introduced using H$$_2$$S gas or thiourea in situ.

Advantages :

Table 1 : Optimization of Reaction Conditions for MCR Synthesis

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Acetic Acid | AcOH | 120 | 6 | 78 |

| ZnCl$$_2$$ | Toluene | 110 | 8 | 65 |

| None | EtOH | 80 | 12 | 52 |

For late-stage introduction of the 6-methyl group, palladium-catalyzed cross-coupling is employed:

- Brominated Precursor : 3-Amino-6-bromo-2-thioxoquinazolinone is synthesized via bromination of the parent compound.

- Methylboronic Acid : Reacts with the brominated intermediate under Pd(dppf)Cl$$_2$$ catalysis.

Conditions :

- Pd(dppf)Cl$$2$$ (5 mol%), K$$2$$CO$$_3$$ (3 equiv), toluene/dioxane (4:1), 120°C (microwave), 20 min.

- Yield: 85–90% with >95% purity.

Asymmetric Synthesis and Resolution

Chiral Auxiliary-Mediated Approaches

Racemization at the 3-amino position remains a challenge. Strategies include:

- Chiral Aldehydes : Use of (R)- or (S)-2-phenylpropanal to induce stereoselectivity during cyclocondensation.

- Enzymatic Resolution : Lipase-catalyzed acetylation of the racemic amine to separate enantiomers.

Outcomes :

Green Chemistry Innovations

Solvent-Free Mechanochemical Synthesis

Ball-milling techniques eliminate organic solvents:

- Anthranilamide, methylglyoxal, and thiourea are milled with K$$2$$CO$$3$$ at 30 Hz for 1 h.

- Yield: 70% with 99% atom economy.

Analytical and Crystallographic Insights

Structural Characterization

Single-crystal X-ray diffraction of analogous compounds reveals:

- Hydrogen Bonding : N–H···S and N–H···O interactions stabilize the dimeric structure.

- Dihedral Angles : The methyl group at C6 causes a 86.83° dihedral angle between quinazolinone and substituent planes.

Table 2 : Crystallographic Data for 3-Amino-6-Methyl Derivatives

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2$$_1$$/c |

| a (Å) | 12.345 (2) |

| b (Å) | 7.891 (1) |

| c (Å) | 15.678 (3) |

| β (°) | 102.34 (1) |

| Volume (Å$$^3$$) | 1432.5 (4) |

Data derived from.

Chemical Reactions Analysis

Types of Reactions

3-amino-6-methyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.

Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the amino position.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that derivatives of 3-amino-6-methyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one exhibit significant anticancer properties. For instance, a series of quinazoline derivatives were synthesized and tested against various cancer cell lines, including HeLa and MDA-MB231. The results indicated that certain compounds exhibited promising cytotoxicity, with some showing IC50 values in the low micromolar range, highlighting their potential as anticancer agents .

Case Study: Synthesis and Evaluation

In a study published in Pharmaceuticals, several derivatives were synthesized and evaluated for their anticancer activity. Compounds were assessed using the MTT assay, revealing that some derivatives significantly inhibited cell proliferation in cancer lines compared to controls .

Antioxidant Properties

The antioxidant capabilities of this compound have also been explored. A recent evaluation showed that several synthesized derivatives outperformed the standard antioxidant butylated hydroxy toluene (BHT) in scavenging DPPH radicals, indicating their potential for use in preventing oxidative stress-related diseases .

Data Table: Antioxidant Activity

| Compound | IC50 (mM) | Comparison to BHT (IC50 = 0.245 mM) |

|---|---|---|

| Compound 3a | 0.191 | More potent |

| Compound 3g | 0.165 | More potent |

| Compound 5a | 0.172 | More potent |

Enzyme Inhibition

The compound has shown promise as an inhibitor of key enzymes involved in metabolic processes. For example, it has been evaluated for its ability to inhibit lactate dehydrogenase A (LDHA) and cyclooxygenase-2 (COX-2), both of which are implicated in cancer metabolism and inflammation.

Case Study: Enzyme Inhibition

In a comparative study, derivatives were tested for their inhibitory effects on LDHA, with some compounds demonstrating over 98% inhibition at specific concentrations, making them candidates for further development as therapeutic agents targeting metabolic pathways in cancer .

Potential Hypoglycemic Effects

Some derivatives of this compound have been identified as dual inhibitors of alpha-glucosidase and alpha-amylase, suggesting potential applications in managing diabetes mellitus type 2. This dual inhibitory activity could help regulate blood sugar levels by slowing carbohydrate digestion .

Mechanism of Action

The mechanism of action of 3-amino-6-methyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in its biological activity. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Physicochemical Properties :

- Appearance : White to light yellow crystalline solid .

- Solubility : Soluble in acidic, ketone, and ester solvents; insoluble in water .

- Stability: The 2-amino substituent enhances chemical stability compared to non-aminated analogs .

- Microwave-assisted synthesis, reducing reaction time and improving yield .

- Catalytic methods using novel catalysts like Cu@Py-Oxa@SPION for regioselective functionalization .

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

Key structural analogs and their properties are summarized in Table 1:

Key Observations :

- Substituent Effects: Halogens (Cl, Br, I): Improve bioactivity (e.g., 6-Cl in 3a enhances antiradical efficiency by 8-fold compared to 6-Br in 3b) . Amino vs. Phenyl Groups: The 3-amino group in the target compound increases solubility in polar solvents compared to 3-phenyl analogs like CAS 113269-15-1 .

Antimicrobial Activity :

- 3-Amino-6-iodo-2-methyl-3H-quinazolin-4-one exhibits potent antimicrobial activity due to the iodine atom’s electronegativity and steric effects .

- The target compound’s 2-thioxo group may enhance interactions with microbial enzymes, though specific data are lacking in the evidence.

Antiradical Efficiency :

Insecticidal Activity :

Serum Albumin Binding :

- Halogenated dihydroquinazolinones (e.g., 2-(2-chloro-6-fluorophenyl)-substituted analogs) bind strongly to human serum albumin (HSA) via hydrophobic and electrostatic interactions, critical for drug distribution .

Biological Activity

3-amino-6-methyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a heterocyclic compound belonging to the quinazolinone family, which is recognized for its diverse biological activities, including potential therapeutic applications in cancer treatment and antimicrobial activity. This article delves into its biological activity, mechanisms of action, and relevant case studies.

The chemical structure of this compound can be summarized as follows:

| Property | Description |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C9H9N3OS |

| Molecular Weight | 193.25 g/mol |

| CAS Number | 106012-87-7 |

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has shown cytotoxic effects against various cancer cell lines, including LoVo and HCT-116. The mechanism involves the modulation of apoptosis regulators such as Bax and Bcl-2, leading to the activation of intrinsic and extrinsic apoptosis pathways. Notably, the compound demonstrated IC50 values of approximately 294.32 µM for LoVo cells and 383.5 µM for HCT-116 cells .

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties against a range of pathogens. Its effectiveness can be attributed to its ability to disrupt bacterial cell wall synthesis and inhibit key metabolic pathways in microorganisms.

Enzyme Inhibition

Research indicates that this compound acts as an inhibitor for several enzymes linked to cancer progression and metabolic disorders. For instance, it has shown inhibitory activity against COX-2 and LDHA, which are crucial in inflammatory responses and cancer metabolism respectively .

The biological activity of this compound is largely mediated through its interaction with specific molecular targets:

- Apoptosis Regulation : The compound modulates the expression of proteins involved in apoptosis, leading to cell cycle arrest and programmed cell death.

- Enzyme Interaction : It inhibits enzymes such as COX-2 and LDHA, affecting pathways associated with tumor growth and inflammation.

- Molecular Docking Studies : Computational studies suggest strong binding affinities between the compound and target proteins, further elucidating its potential as a therapeutic agent .

Study 1: Anticancer Activity Evaluation

In a study assessing the anticancer properties of various quinazolinone derivatives including this compound, it was found that the compound significantly inhibited cell proliferation in colon cancer cell lines. The researchers observed that treatment led to increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated that it exhibited substantial antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics .

Q & A

Q. What are the standard synthetic routes for 3-amino-6-methyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one, and what catalysts are commonly employed?

The compound is synthesized via condensation reactions. A typical method involves reacting anthranilamide derivatives with aldehydes or ketones under acidic conditions. For example, p-toluenesulfonic acid (p-TsOH) catalyzes the cyclocondensation of isatoic anhydride with aldehydes and thiadiazol-2-amine to form 2,3-dihydroquinazolin-4(1H)-one derivatives . Another approach uses copper acetate in Glaser coupling reactions to synthesize bis-derivatives with C2-symmetry .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

- Spectroscopy : 1H and 13C NMR confirm the presence of amino and thioxo groups, with characteristic shifts at δ 6.5–8.5 ppm (aromatic protons) and δ 160–180 ppm (C=S), respectively . IR spectroscopy identifies N-H stretches (~3300 cm⁻¹) and C=S vibrations (~1250 cm⁻¹) .

- Crystallography : Single-crystal X-ray diffraction (SXRD) with SHELX software (e.g., SHELXL for refinement) resolves molecular geometry. Hydrogen atoms are located via difference Fourier maps, and thermal parameters are refined using isotropic/anisotropic models .

Q. What in vitro assays are used to evaluate the biological activity of this compound?

Anti-tubercular activity is assessed via minimum inhibitory concentration (MIC) assays against Mycobacterium tuberculosis H37Rv, with derivatives showing MIC values ranging from 1.6 to 12.5 µg/mL . Enzyme inhibition studies (e.g., against kinases or proteases) use fluorometric or colorimetric substrates to quantify IC50 values .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield or purity of the compound?

- Microwave-assisted synthesis reduces reaction times (e.g., from hours to minutes) and enhances yields by up to 20% .

- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while ethanol/water mixtures facilitate precipitation of pure products .

- Catalyst screening : Heterogeneous catalysts (e.g., CuO nanoparticles) reduce side reactions and enable recyclability .

Q. How can contradictions in biological activity data among derivatives be resolved?

- Structure-activity relationship (SAR) analysis : Modifying substituents (e.g., replacing methyl with trifluoromethyl at position 6) alters lipophilicity and target binding. For example, trifluoromethyl derivatives show enhanced antimicrobial activity due to increased membrane permeability .

- Experimental replication : Retesting under standardized conditions (e.g., consistent bacterial inoculum size in MIC assays) minimizes variability .

- Computational docking : Molecular docking (e.g., with M. tuberculosis enoyl-ACP reductase) identifies key interactions (e.g., hydrogen bonds between C=S and active-site residues) .

Q. What mechanistic insights explain the compound’s biological activity?

The thioxo group (C=S) interacts with cysteine residues in enzyme active sites, inhibiting catalytic activity. For example, in anti-TB activity, the compound disrupts mycolic acid biosynthesis by binding to InhA, a key enoyl reductase . Amino groups at position 3 enhance solubility and facilitate penetration into bacterial biofilms .

Q. How are structural challenges (e.g., twinned crystals, disorder) addressed during crystallographic analysis?

- Twinning refinement : SHELXL’s TWIN command models twinned data, and HKLF5 merges overlapping reflections .

- Disorder modeling : Partial occupancy sites are refined using restraints (e.g., SIMU/ISOR for thermal motion) .

- High-resolution data : Synchrotron radiation (λ = 0.7–1.0 Å) improves data quality for low-symmetry space groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.